molecular formula C9H12BrNO2S B1420260 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide CAS No. 1094563-49-1

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide

Cat. No.: B1420260
CAS No.: 1094563-49-1
M. Wt: 278.17 g/mol
InChI Key: JIGXMQLKBPEGMI-UHFFFAOYSA-N
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Description

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C9H12BrNO2S It is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to a benzene ring, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of N-ethyl-3-methylbenzene-1-sulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or water.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.

    Reduction Products: Reduction typically yields amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The bromine atom and other substituents on the benzene ring can also modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-ethylbenzene-1-sulfonamide
  • 4-bromo-N-methylbenzene-1-sulfonamide
  • N-ethyl-3-methylbenzene-1-sulfonamide

Uniqueness

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties

Biological Activity

4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique molecular structure, which includes a bromine atom, an ethyl group, and a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C10H14BrN1O2SC_{10}H_{14}BrN_{1}O_{2}S. The compound's structure allows for various chemical interactions that contribute to its biological activity. The presence of the sulfonamide group is particularly significant due to its ability to form hydrogen bonds with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety can inhibit enzyme activity by mimicking substrate binding, thus disrupting metabolic pathways essential for bacterial growth and cancer cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes, including carbonic anhydrases and acetylcholinesterases, which play critical roles in metabolic processes.
  • Protein-Ligand Interactions : Its structural features allow it to bind effectively to protein targets, influencing their activity and stability.

Biological Activities

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that sulfonamides have broad-spectrum antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains by targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.

Anticancer Properties

Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, in vitro assays revealed that this compound could induce apoptosis in cancer cells through caspase activation pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against resistant strains of Escherichia coli. The compound exhibited significant inhibitory effects with an IC50 value indicating potent antimicrobial activity.
  • Cytotoxicity in Cancer Cells : In a recent study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 5.0 µM, suggesting a strong potential for development as an anticancer agent. Flow cytometry analysis confirmed that treatment led to increased apoptosis rates compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Bromo-N,N-dimethylbenzamideLacks sulfonamide functionalityModerate antibacterial
N-Ethyl-N-methylbenzenesulfonamideSimilar sulfonamide structureLower anticancer potential
4-Bromo-N-methyl-N,3-dimethylbenzenesulfonamideDifferent alkyl groupComparable antimicrobial

Properties

IUPAC Name

4-bromo-N-ethyl-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)8-4-5-9(10)7(2)6-8/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGXMQLKBPEGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655719
Record name 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094563-49-1
Record name 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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